molecular formula C25H23N3O B332699 N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B332699
M. Wt: 381.5 g/mol
InChI Key: CWJSXABPTXTTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a quinolinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylquinoline-4-carboxylic acid with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The intermediate product is then subjected to further reactions to introduce the phenyl group, often through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in the case of its anticancer activity, the compound may inhibit the function of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O/c1-17-23(25(29)26-19-13-15-20(16-14-19)28(2)3)21-11-7-8-12-22(21)27-24(17)18-9-5-4-6-10-18/h4-16H,1-3H3,(H,26,29)

InChI Key

CWJSXABPTXTTTP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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